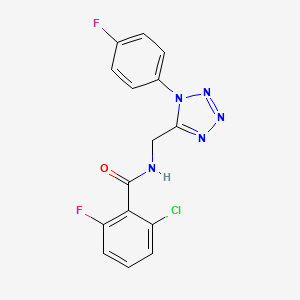

2-chloro-6-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-6-fluoro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF2N5O/c16-11-2-1-3-12(18)14(11)15(24)19-8-13-20-21-22-23(13)10-6-4-9(17)5-7-10/h1-7H,8H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJGGWPHCANXHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multi-step reactions starting from commercially available precursors. The key steps include:

Preparation of 2-chloro-6-fluorobenzoyl chloride by chlorination and fluorination of benzoyl chloride.

Synthesis of 1-(4-fluorophenyl)-1H-tetrazole by cyclization of 4-fluoroaniline with sodium azide and ammonium chloride.

Coupling of 2-chloro-6-fluorobenzoyl chloride with 1-(4-fluorophenyl)-1H-tetrazole in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods: Industrial production follows similar synthetic routes but is optimized for large-scale synthesis. Key factors include:

Use of automated reactors for precise temperature and pressure control.

Optimized solvent systems for improved yields and purity.

Continuous flow systems to increase efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions: 2-chloro-6-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide undergoes various reactions, such as:

Substitution Reactions: The chloro and fluoro groups participate in nucleophilic and electrophilic substitution reactions.

**Cyclization

Comparison with Similar Compounds

N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a)

- Structure: Shares the 2-chloro-6-fluorophenyl benzamide core but includes additional substituents: a cyano-enamide group and an isopropoxy moiety.

- The cyano group may influence electronic properties, altering binding kinetics .

- Molecular Weight : Higher (~500 g/mol ) due to additional substituents.

Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)

- Structure: Features a pyridinecarboxamide core with trifluoromethylphenoxy and difluorophenyl groups.

- Key Differences: The pyridine ring replaces benzamide, and the trifluoromethyl group enhances hydrophobicity.

Heterocyclic Variations

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]

- Structure : Contains a 1,2,4-triazole-thione core instead of tetrazole.

- Key Differences: The triazole-thione tautomerism (evidenced by IR νC=S at 1247–1255 cm⁻¹) contrasts with the tetrazole’s aromatic stability.

Candesartan Cilexetil Related Compound B

- Structure : Incorporates a tetrazole ring linked to a biphenyl system, similar to angiotensin receptor blockers.

- Key Differences : The biphenyl-tetrazole motif is a hallmark of antihypertensives, suggesting the target compound’s tetrazole may serve a similar bioisosteric role but within a distinct scaffold .

Substituent Effects on Pharmacological Profiles

Fluorination Patterns

- Target Compound : Dual fluorine atoms on the benzamide (2-Cl, 6-F) and a 4-fluorophenyl group on the tetrazole. Fluorine’s electron-withdrawing effects likely enhance oxidative stability and binding precision.

- Compound 36 () : Features a 4-fluorophenyl-benzofuran core with a tetrazole. The benzofuran moiety may improve planarity and π-stacking interactions compared to the target’s benzamide .

Halogenation and Bioactivity

- Sulfentrazone (): A dichlorophenyl-triazole herbicide.

Spectral Data Comparison

Pharmacological Implications

- Tetrazole vs. Triazole : Tetrazoles (pKa ~4.9) are more acidic than triazoles, enhancing ionization at physiological pH and improving solubility for oral administration.

- Fluorophenyl Groups : The 4-fluorophenyl substitution in the target compound and related analogs (e.g., ’s imidazo-thiazole derivative) may optimize interactions with hydrophobic binding pockets in enzymes or receptors .

Q & A

Basic: What are the standard synthetic routes for synthesizing 2-chloro-6-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide, and what purification techniques are recommended?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Step 1: Formation of the tetrazole ring via [3+2] cycloaddition between nitriles and azides (e.g., trimethylsilyl azide with catalytic dibutyltin oxide) to generate the 1-(4-fluorophenyl)-1H-tetrazole intermediate .

- Step 2: Alkylation or nucleophilic substitution to attach the methylene group to the tetrazole, followed by coupling with 2-chloro-6-fluorobenzoyl chloride under basic conditions .

Purification: Recrystallization (e.g., using water/ethanol mixtures) or column chromatography (silica gel with gradient elution) ensures high purity. Automated continuous flow systems may enhance scalability .

Basic: What analytical techniques are essential for confirming the molecular structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions. For example, the tetrazole proton resonates near δ 8.5–9.5 ppm, while the benzamide carbonyl (C=O) appears at ~168–170 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular formula (e.g., CHClFNO) and detects isotopic patterns for chlorine/fluorine .

- Infrared (IR) Spectroscopy: Peaks at ~1700 cm (amide C=O) and 1600–1500 cm (tetrazole ring) validate functional groups .

Advanced: How can researchers address contradictions in reaction yields or by-product formation during synthesis?

Answer:

- By-Product Analysis: Use LC-MS or preparative TLC to isolate and characterize side products (e.g., dimerization or incomplete coupling intermediates). For example, reports by-products from competing azide-alkyne cycloadditions .

- Reaction Optimization: Adjust stoichiometry (e.g., excess benzoyl chloride) or employ phase-transfer catalysts (e.g., PEG-400) to improve regioselectivity .

- Kinetic Studies: Monitor reaction progress via in-situ IR or HPLC to identify bottlenecks (e.g., slow amide bond formation) .

Advanced: What strategies are effective in optimizing reaction conditions to enhance yield while minimizing side reactions?

Answer:

- Catalytic Systems: Use heterogenous catalysts like Bleaching Earth Clay (pH 12.5) to accelerate coupling reactions at 70–80°C, reducing side-product formation .

- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while PEG-400 media improve reaction homogeneity .

- Temperature Control: Gradual heating (e.g., 50°C → 80°C) prevents thermal decomposition of sensitive intermediates like tetrazoles .

Advanced: How can crystallography data resolve structural ambiguities in derivatives of this compound?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL ( ) for refining crystal structures. Key parameters include R-factors (<5%) and electron density maps to confirm bond lengths/angles (e.g., tetrazole ring planarity) .

- Twinned Data Analysis: For poorly diffracting crystals, SHELXD/SHELXE can resolve twinning or pseudosymmetry issues common in fluorinated aromatic systems .

- Hydrogen Bonding Networks: Analyze intermolecular interactions (e.g., N–H···O/F) to predict stability and polymorphism .

Advanced: What computational methods aid in predicting the biological activity or pharmacokinetics of this compound?

Answer:

- Molecular Docking: Simulate binding to targets (e.g., enzymes/receptors) using AutoDock Vina. The tetrazole’s electron-rich ring may interact with catalytic residues via π-π stacking .

- ADMET Prediction: Tools like SwissADME estimate logP (~3.5), solubility (<0.1 mg/mL), and CYP450 inhibition risks based on halogen and amide motifs .

- QSAR Models: Correlate structural features (e.g., fluorine substitution) with activity trends from analogs (e.g., ’s triazole-thiadiazole derivatives) .

Basic: How do stability studies inform storage and handling protocols for this compound?

Answer:

- Thermal Stability: TGA/DSC analysis reveals decomposition temperatures (>200°C for benzamide derivatives). Store at –20°C under inert gas (N) to prevent hydrolysis .

- Photostability: UV-Vis spectroscopy detects degradation under light; amber vials and antioxidants (e.g., BHT) mitigate photooxidation of the fluorophenyl group .

- pH Sensitivity: Stability tests in buffered solutions (pH 1–13) identify optimal conditions (neutral pH) to prevent amide bond cleavage .

Advanced: How can spectroscopic data resolve discrepancies in tautomeric forms of the tetrazole ring?

Answer:

- N NMR: Distinguishes 1H- vs. 2H-tetrazole tautomers via nitrogen chemical shifts (e.g., 1H-tetrazole N-1 at ~–150 ppm) .

- X-ray Photoelectron Spectroscopy (XPS): N 1s binding energies differentiate protonated (399–400 eV) vs. deprotonated (>401 eV) tetrazole species .

- Dynamic NMR: Variable-temperature experiments track tautomerization rates (ΔG‡) in solution, critical for reactivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.